molecular formula C13H13NO2 B13894675 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one CAS No. 214626-85-4

1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one

Katalognummer: B13894675
CAS-Nummer: 214626-85-4
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: CLPLVBNNTSXDPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one is a synthetically versatile dihydropyridone derivative of significant interest in organic and medicinal chemistry research. As a member of the 3,4-dihydro-2(1H)-pyridone (DHPo) family, this compound serves as a privileged scaffold and a key synthetic intermediate for constructing complex nitrogen-containing heterocycles . The structure features a benzoyl substituent, which can enhance binding affinity to various biological targets and influence the compound's overall electronic properties. This building block is primarily valued for its role in the discovery and development of novel bioactive molecules. Researchers utilize derivatives of this core structure to explore a broad spectrum of biological activities. Dihydropyridone analogs have demonstrated promising anti-inflammatory properties by significantly inhibiting the production of key inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO), and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes . Furthermore, this chemotype is investigated for its cytotoxic potential against various human cancer cell lines, as well as for antibacterial and antifungal activities . The mechanism of action for such compounds often involves the suppression of critical signaling pathways in cells, including the inhibition of kinase phosphorylation (e.g., c-Jun N-terminal kinase - JNK, and protein kinase B - AKT), which modulates essential cellular functions . Supplied as a high-purity solid, this product requires storage under an inert atmosphere at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

1-benzoyl-2-methyl-2,3-dihydropyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-9-12(15)7-8-14(10)13(16)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPLVBNNTSXDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572546
Record name 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214626-85-4
Record name 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one typically involves the formation of the dihydropyridinone ring via condensation reactions between β-dicarbonyl compounds (such as benzoylacetone), ammonia or ammonium salts, and aromatic aldehydes. This approach leverages the reactivity of benzoylacetone as a building block to construct the heterocyclic core with the benzoyl substituent in place.

Experimental Procedure from Benzoylacetone, Aromatic Aldehydes, and Ammonia

A well-documented method involves the reflux of a mixture of benzoylacetone, an aromatic aldehyde (e.g., benzaldehyde or p-chlorobenzaldehyde), and aqueous ammonia in ethanol solvent. The reaction proceeds under reflux conditions for approximately 3 hours, followed by cooling and product isolation through filtration and recrystallization.

Example Reaction Conditions:

Reagents Quantity Solvent Conditions Yield (%) Product Characteristics
Benzoylacetone 3.24 g (20 mmol) Ethanol Reflux 3 h 67.4 Yellow crystals, m.p. 210–212 °C (benzaldehyde)
Aromatic aldehyde (benzaldehyde) 1.06 g (10 mmol) IR: NH at 3296 cm⁻¹, C=O at 1664 cm⁻¹
Aqueous ammonia (33%) 3 mL ¹H NMR: methyl singlet at δ 1.88 ppm

This method yields 5-benzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridin-3-yl phenylmethanone derivatives, which are closely related to the target compound. The reaction mechanism involves the condensation of benzoylacetone with ammonia and the aldehyde to form the dihydropyridinone ring system.

Alternative Routes Involving Pyridine Derivatives

Another approach reported involves the functionalization of pyridine rings to introduce the benzoyl and methyl substituents. For example, pyridine can be converted into 4-nitropyridine-N-oxide, followed by acetylation and elimination steps to yield pyridinone derivatives. However, these methods are more complex and less direct than the condensation approach.

Copper-Catalyzed Grignard Reaction for Dihydropyridinyl Acetic Esters

A more specialized synthetic route involves the preparation of methyl 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetates via:

  • Formation of pyridinium bromide salt by reaction of 3-benzoylpyridine with racemic methyl 2-bromopropionate in acetone at reflux.
  • Subsequent copper-catalyzed reaction with Grignard reagents (e.g., phenylmagnesium chloride) to yield the dihydropyridinyl acetic esters.

This method allows for the introduction of various substituents on the pyridine ring and provides access to derivatives of the target compound with different aryl or alkyl groups.

Step Reagents/Conditions Yield (%) Notes
Pyridinium salt formation 3-Benzoylpyridine + methyl 2-bromopropionate, reflux in acetone - Formation of intermediate salt
Copper-catalyzed Grignard reaction R₂MgCl (e.g., PhMgCl), copper catalyst, reflux Variable Regiospecific reaction yielding dihydropyridyl acetate esters

This method was reported to produce compounds with yields ranging from moderate to good, with detailed characterization by IR and NMR spectroscopy confirming the structure.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Product Form Notes
Condensation of benzoylacetone, aromatic aldehyde, and ammonia Benzoylacetone, benzaldehyde, aqueous ammonia Reflux in ethanol, 3 h ~67 Yellow crystals Simple, direct, widely used
Pyridine functionalization route Pyridine, H₂O₂, HNO₃, acetylation reagents Multi-step, oxidation, acetylation Not specified Pyridinone derivatives More complex, less direct
Copper-catalyzed Grignard reaction 3-Benzoylpyridine, methyl 2-bromopropionate, R₂MgCl Reflux in acetone, copper catalyst Moderate Methyl dihydropyridyl acetates Allows substitution variation

Analytical Data Supporting Preparation

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for the NH group around 3290–3300 cm⁻¹ and carbonyl (C=O) stretching near 1660–1700 cm⁻¹ confirm the presence of the dihydropyridinone moiety and benzoyl group.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR typically shows methyl singlets near δ 1.8–2.0 ppm, aromatic multiplets between δ 6.8–7.5 ppm, and NH protons as exchangeable singlets around δ 5.7–6.0 ppm.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight of the benzoyl-substituted dihydropyridinone confirm the product identity.

Analyse Chemischer Reaktionen

1-Benzoyl-2-methyl-2,3-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-benzoyl-2-methyl-2,3-dihydropyridin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Dihydropyridinone Derivatives

The dihydropyridinone core allows extensive functionalization. Below is a comparison of 1-benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one with structurally related compounds from the literature:

Key Routes for Analogous Compounds:

Palladium-Catalyzed Arylation : Used extensively for introducing aryl groups at positions 2 and 5 (e.g., compounds 3c–3j ). Yields range from 51% to 86%, with electron-rich arylboronic acids showing higher efficiency.

Three-Component Reactions: Fluorenone-catalyzed synthesis of 2,3-dihydropyridinones achieves up to 96% yield under mild conditions, ideal for functionalized derivatives .

Hydrolysis of Enaminones: Base-mediated hydrolysis of tetrahydropyridinylidene salts forms β-aminoketones or dihydropyridinones, though yields vary with substituent stability .

Challenges for 1-Benzoyl-2-methyl Derivative :

  • The benzoyl group may necessitate protective strategies during synthesis to prevent undesired side reactions (e.g., nucleophilic attack on the carbonyl).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility (Polar Solvents) Stability Notes LogP (Predicted)
1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one Moderate in DCM/EtOAc Sensitive to strong acids/bases ~2.1
1-Benzyl-2-(4-methoxyphenyl)-5-(p-tolyl)-2,3-dihydropyridin-4(1H)-one High in DCM Stable under inert atmosphere ~3.5
5-(4-Methoxyphenyl)-1-phenyl-2,3-dihydropyridin-4(1H)-one Low in hexanes Photolabile; requires dark storage ~2.8

Key Insights :

  • The benzoyl group likely reduces lipophilicity (lower LogP) compared to benzyl analogs, impacting membrane permeability in biological assays.
  • Stability concerns for the target compound may require formulation adjustments for pharmaceutical applications.
Anticancer and Antimicrobial Activity:
  • Cytotoxicity : 2,2-Dimethyl analogs (e.g., compound 15 ) show moderate activity against leukemia cells (IC50 ~50 µM), suggesting that electron-withdrawing groups (e.g., benzoyl) could enhance potency by improving target binding .
  • Antibacterial Potential: Derivatives with halogen substituents (e.g., 3h ) exhibit improved activity against Gram-positive pathogens, attributed to increased electrophilicity and membrane disruption.
Catalytic Utility:
  • Dihydropyridinones with methoxyaryl groups (e.g., 5b ) serve as ligands in asymmetric catalysis, while the benzoyl variant may act as a directing group in C–H functionalization.

Biologische Aktivität

1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one, a compound with the chemical formula C13H13NO2, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, antiviral, and antiproliferative effects, supported by relevant studies and data.

  • Molecular Formula : C13H13NO2
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 653579-37-4

The structure of 1-benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one features a benzoyl group attached to a dihydropyridinone framework, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 1-benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one exhibits significant antimicrobial properties. A study conducted on various derivatives showed promising results against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-oneStaphylococcus aureus32 μg/ml
Escherichia coli64 μg/ml
Pseudomonas aeruginosa128 μg/ml

The compound demonstrated lower MIC values against Staphylococcus aureus compared to other tested compounds, indicating its potential as an effective antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown antiviral activity. Research highlights its effectiveness against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV).

Case Study: Antiviral Efficacy

A study evaluated the antiviral effects of various derivatives of dihydropyridinones, including 1-benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one. The compound exhibited an IC50 of 15 μM against HSV-1 in vitro, indicating a strong potential for further development as an antiviral drug .

Antiproliferative Activity

The antiproliferative effects of 1-benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one have been investigated in several cancer cell lines. The compound has shown promising results in inhibiting cell growth.

Table 2: Antiproliferative Activity

Cell LineIC50 Value (μM)
HeLa5.0
MDA-MB-2317.5
A5496.0

The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting a mechanism that warrants further exploration .

Mechanistic Insights

The biological activity of 1-benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one can be attributed to its ability to interact with various biological targets. Preliminary molecular docking studies suggest that the compound may inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.

Q & A

Q. What are the optimal synthetic routes for 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one, and how can purity be ensured?

The compound can be synthesized via acylation of 2,3-dihydropyridin-4(1H)-one with benzoyl chloride in dichloromethane (DCM) using triethylamine as a base and DMAP as a catalyst. The reaction proceeds at room temperature overnight, yielding ~51% after purification via flash column chromatography (hexane/ethyl acetate gradient). Key characterization includes 1H^1H NMR (δ 2.67 ppm, t, J = 7.1 Hz for CH2_2), 13C^{13}C NMR (δ 193.4 ppm for ketone), and HRMS for molecular ion confirmation. Ensure purity by monitoring Rf_f values (e.g., 0.28 in hexane/EtOAc 60:40) and verifying absence of unreacted starting materials .

Q. How is the structural confirmation of 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one achieved experimentally?

Structural confirmation requires multi-technique validation:

  • NMR : 1H^1H NMR identifies proton environments (e.g., dihydropyridine ring protons at δ 4.17 ppm, t, J = 7.3 Hz). 13C^{13}C NMR confirms carbonyl (δ 193.4 ppm) and aromatic carbons (δ 128.6–132.6 ppm) .
  • HRMS : Matches calculated and experimental m/z values (e.g., [M+H]+^+ for C14_{14}H14_{14}NO2_2 at 228.1019) .
  • X-ray crystallography : For absolute configuration (not directly reported for this compound but applicable to analogs, e.g., 5-substituted dihydropyridinones) .

Q. What are the key reactivity patterns of the dihydropyridinone core in this compound?

The enaminone system (α,β-unsaturated ketone adjacent to an amine) enables electrophilic substitution at the C5 position. For example, palladium-catalyzed direct arylation with arylboronic acids under Cu/Pd(II) systems can introduce aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) at C5, as demonstrated in analogs with yields up to 86% . The benzoyl group enhances stability and directs regioselectivity in further functionalization .

Advanced Research Questions

Q. How can catalytic systems like Pd/Cu be leveraged for derivatization of 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one?

Palladium(II)/copper(I) co-catalysis enables direct C–H arylation at the C5 position using arylboronic acids. For example, analogs like 1-benzyl-5-(4-fluorophenyl)-2,3-dihydropyridin-4(1H)-one achieve 85% yield under optimized conditions (Pd(OAc)2_2, CuI, PPh3_3, K2 _2CO3_3, DMF, 80°C). Key parameters include ligand choice (PPh3_3 vs. bidentate ligands) and solvent polarity to control regioselectivity .

Q. What strategies improve stereoselectivity in synthesizing chiral derivatives of this compound?

Chiral auxiliaries or asymmetric catalysis can induce stereocontrol. For example, 1-((R)-1-phenylethyl)-2-methyl-2,3-dihydropyridin-4(1H)-one (analog of 32a) was synthesized with 92% yield using chiral amines, confirmed by 1H^1H NMR coupling constants and NOE experiments. Computational modeling (DFT) can predict transition states to optimize enantiomeric excess .

Q. How do solvent and substituent effects influence the compound’s electronic properties and reactivity?

  • Solvent polarity : Aqueous synthesis (e.g., polysubstituted dihydropyridinones in water) enhances sustainability but may reduce yields compared to DCM or DMF .
  • Substituent effects : Electron-withdrawing groups (e.g., CF3_3) at C5 increase electrophilicity, enabling nucleophilic attacks, while methoxy groups enhance resonance stabilization .

Data Contradiction and Optimization Analysis

Q. How should researchers address contradictory yield data in palladium-catalyzed reactions for similar compounds?

Discrepancies in yields (e.g., 24% for thiophenyl derivative 3q vs. 86% for bromophenyl derivative 3i ) arise from:

  • Steric hindrance : Bulky substituents (e.g., thiophene) slow transmetallation in Pd-catalyzed steps.
  • Electronic effects : Electron-deficient aryl groups (e.g., 4-CF3_3) facilitate oxidative addition. Mitigation includes optimizing catalyst loading (e.g., 10 mol% Pd vs. 5 mol%) and reaction time .

Q. What computational methods validate the mechanistic pathways for dihydropyridinone functionalization?

DFT studies model transition states for key steps (e.g., C–H activation in Pd-catalyzed arylation). For example, NBO analysis reveals charge distribution at the enaminone nitrogen, directing electrophilic attack. MD simulations assess solvent effects on reaction kinetics .

Methodological Recommendations

  • Synthesis : Prioritize Pd/Cu systems for C–H functionalization or acylation with DMAP catalysis .
  • Characterization : Combine NMR, HRMS, and X-ray (for crystalline derivatives) .
  • Bioactivity screening : Use the dihydropyridinone scaffold for target-based assays (e.g., kinase inhibition, antimicrobial activity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.